molecular formula C21H18ClFN2O4 B11252479 1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252479
M. Wt: 416.8 g/mol
InChI Key: BLYUZTYBPHZGKP-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorofluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to form the chlorofluorophenyl intermediate.

    Coupling with dimethoxyphenyl group: The intermediate is then coupled with 3,4-dimethoxyphenylamine under specific conditions to form the desired product.

    Cyclization and oxidation: The final steps involve cyclization to form the dihydropyridine ring and oxidation to achieve the desired oxidation state of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms or methoxy groups can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and its potential as a therapeutic agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of specific enzymes or receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with similar therapeutic applications.

    Nicardipine: Used for its vasodilatory effects in the treatment of cardiovascular diseases.

The uniqueness of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide lies in its specific substituents and their effects on its chemical and biological properties, which may offer advantages in certain applications compared to other similar compounds.

Properties

Molecular Formula

C21H18ClFN2O4

Molecular Weight

416.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H18ClFN2O4/c1-28-18-8-7-14(10-19(18)29-2)24-21(27)13-6-9-20(26)25(11-13)12-15-16(22)4-3-5-17(15)23/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

BLYUZTYBPHZGKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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